![molecular formula C12H14N2O2 B1405426 Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1400766-07-5](/img/structure/B1405426.png)
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with a molecular weight of 218.26 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis process involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is represented by the InChI code:1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3
. This structure has been confirmed by density functional theory (DFT) calculations and X-ray diffraction studies . Physical And Chemical Properties Analysis
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature . It has a molecular weight of 218.26 .Scientific Research Applications
Antituberculosis Activity
A series of derivatives, including ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate, have been synthesized and tested for their antituberculosis activity. These compounds demonstrated moderate to good antituberculosis activity, with some showing minimum inhibitory concentrations as low as 12.5 μg/mL against Mycobacterium tuberculosis (Jadhav et al., 2016). Another study on similar derivatives reported potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting the compound's potential in tuberculosis treatment (Moraski et al., 2011).
Synthesis and Chemical Reactions
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate has been utilized in various chemical syntheses and reactions. For instance, its use in the [4 + 2] annulation process with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines, demonstrates its versatility in organic synthesis (Zhu et al., 2003). Another study explored its role in the synthesis of spiro compounds, revealing interesting changes in 1H-NMR spectra, indicative of its chemical reactivity (Abe et al., 2010).
Antioxidant Activity
Compounds synthesized from ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate have shown notable antioxidant activity. This was observed in derivatives of pyrrolyl selenolopyridine, indicating potential applications in areas where oxidative stress is a concern (Zaki et al., 2017).
Antimicrobial Activity
Derivatives of ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate have been tested for antimicrobial activity. Some synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives exhibited significant antimicrobial properties (Turan-Zitouni et al., 2001).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, the future directions for Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate could involve further exploration of its bioactive properties and potential applications in pharmaceuticals.
properties
IUPAC Name |
ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBNLPXYIXURNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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